

Technical Guide: Solubility & Solvent Selection for -Diethyl Phosphonothioate

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Compound of Interest

Compound Name:	Phosphonothioic acid, O,O-diethyl ester
CAS No.:	999-01-9
Cat. No.:	B3059414

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Executive Summary & Chemical Identity

-Diethyl phosphonothioate (CAS: 999-01-9) is a critical organophosphorus intermediate used in the synthesis of agrochemicals, flame retardants, and flotation agents.^{[1][2]} Often referred to as diethyl thiophosphite, it exists in a tautomeric equilibrium that heavily influences its solubility and reactivity.

- IUPAC Name:

-Diethyl phosphonothioate (or

-Diethyl thiophosphonate)^{[1][3][4]}

- Molecular Formula:

^[5]

- Molecular Weight: 154.17 g/mol ^[5]

- Physical State: Colorless to pale yellow liquid with a characteristic pungent odor.

- Core Solubility Characteristic: Highly soluble in organic solvents (chlorinated, aromatic, polar aprotic); hydrolytically unstable in water.

Tautomeric Implications

Understanding the solubility of this compound requires acknowledging its tautomerism. In neutral organic solvents, the equilibrium overwhelmingly favors the thiono form (

), which dictates its solvation shell.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of

-diethyl phosphonothioate across standard solvent classes. Data is synthesized from synthetic protocols (e.g., Atherton-Todd reactions, Michaelis-Becker alkylations).

Quantitative Solubility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Notes
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent	Primary choice for extraction and low-temp reactions. High miscibility due to dipole-dipole interactions.
Aromatic	Toluene, Benzene, Xylene	Excellent	Preferred for reflux conditions. -interactions stabilize the hydrophobic ethyl groups.
Polar Aprotic	Acetonitrile (MeCN), THF, DMF	Excellent	Critical for Reactivity. Promotes ionization of the P-H bond in the presence of base, favoring nucleophilic substitution.
Alcohols	Ethanol, Methanol	Good	Soluble, but risky. Potential for transesterification or solvolysis if acidic/basic catalysts are present.
Aliphatic	Hexane, Pentane	Moderate	Miscible, but phase separation may occur at low temperatures or with high concentrations of impurities.
Aqueous	Water	Incompatible	Hydrolysis Risk. Slowly hydrolyzes to

diethyl phosphoric
acid and

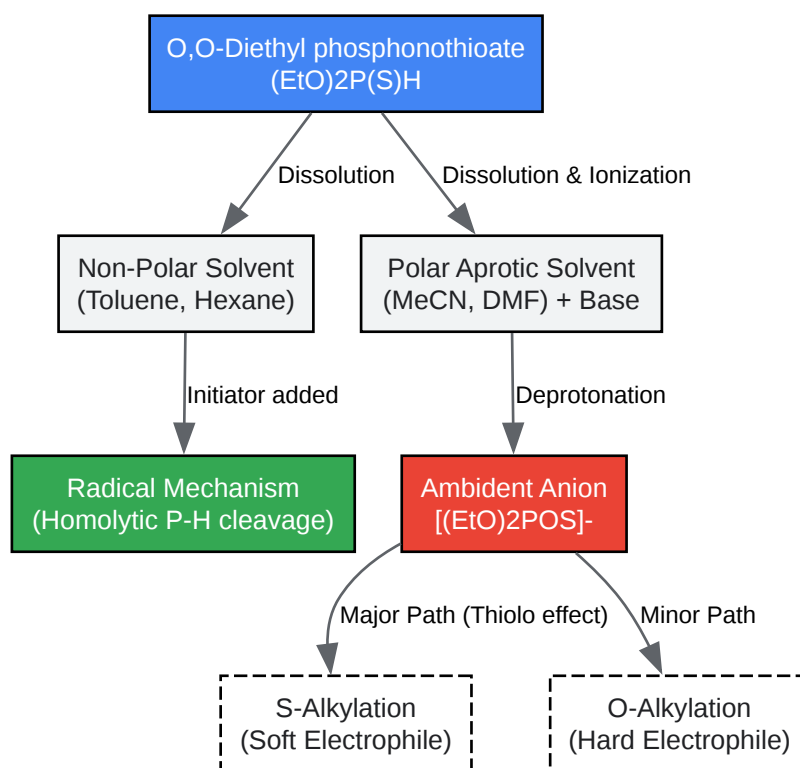
Critical Insight: The "Ambident" Solvent Effect

As a Senior Application Scientist, I must highlight that solubility is not just about dissolution; it is about directing reactivity.

- In Non-Polar Solvents (Toluene): The molecule remains largely in the neutral form, suitable for radical additions.
- In Polar Aprotic Solvents (MeCN/DMF): Upon deprotonation by a base (e.g., DBU or), the solvent stabilizes the resulting anion
 - Hard Solvents favor the "Hard" Oxygen center.
 - Soft Solvents favor the "Soft" Sulfur center (S-alkylation).

Mechanistic Visualization

The following diagram illustrates the relationship between solvent choice, tautomeric equilibrium, and the resulting chemical pathways.



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Caption: Solvent influence on the reactivity landscape of O,O-diethyl phosphonothioate. Polar solvents facilitate anionic pathways, while non-polar solvents preserve the neutral species for radical chemistry.

Experimental Protocols

Protocol A: Solvent Selection for S-Alkylation (Synthesis of Phosphorothioates)

Objective: Maximize solubility of the salt form to ensure rapid reaction with alkyl halides.

- Selection: Choose Acetonitrile (MeCN) (anhydrous).
 - Reasoning: MeCN dissolves both the organic phosphonothioate and the organic base (e.g., Triethylamine or DBU), while supporting the dissociation of the resulting salt.
- Dissolution Step:
 - Charge reaction vessel with

- diethyl phosphonothioate (1.0 equiv).
- Add MeCN (10 mL per gram of substrate).
- Observation: Solution should be clear and colorless.
- Activation:
 - Add Base (e.g.,

or DBU).
 - Note: If using inorganic bases (

), solubility may decrease; adding a phase transfer catalyst (e.g., TBAI) or switching to DMF is recommended.

Protocol B: Solubility Determination (Saturation Method)

Objective: Determine precise solubility limits for process scale-up.

- Preparation: Add 1.0 g of

-diethyl phosphonothioate to a 20 mL scintillation vial.
- Titration: Add the target solvent in 100

L aliquots under constant agitation (vortexing) at 25°C.
- Endpoint: Record the volume required to reach a clear, single-phase solution.
- Validation: Cool the solution to 0°C for 1 hour. Check for phase separation or oiling out (common in aliphatic hydrocarbons).

Safety & Handling (Solvation Risks)

- Hydrolysis: In wet solvents (especially ethers or chlorinated solvents not stabilized), the compound hydrolyzes to release Hydrogen Sulfide (

), a toxic gas. Always use anhydrous solvents.

- Thermal Stability: Solutions in high-boiling solvents (e.g., Xylene) are stable up to 120°C, but prolonged heating above 150°C can cause thiono-thiol rearrangement.

References

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